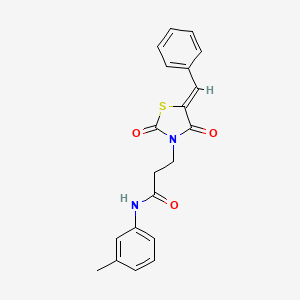
3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide typically involves the condensation of 5-benzylidene-2,4-dioxo-thiazolidine with N-m-tolyl-propionamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted thiazolidinones
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine: Shows promise as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
Wirkmechanismus
The mechanism of action of 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathways Involved: By inhibiting these enzymes, the compound disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-propionic acid
- 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl-2-chloro-acetamide
Uniqueness
Compared to similar compounds, 3-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-N-m-tolyl-propionamide exhibits unique properties due to the presence of the N-m-tolyl group, which enhances its lipophilicity and improves its ability to penetrate cell membranes. This structural modification also contributes to its higher potency and selectivity towards specific molecular targets, making it a more effective therapeutic agent.
Eigenschaften
IUPAC Name |
3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-14-6-5-9-16(12-14)21-18(23)10-11-22-19(24)17(26-20(22)25)13-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,23)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZSTLNFVIOBTQ-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl N-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-N-methylglycinate](/img/structure/B6096200.png)
![4-(4-methoxy-3-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6096201.png)
![4-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]morpholine;hydrochloride](/img/structure/B6096209.png)
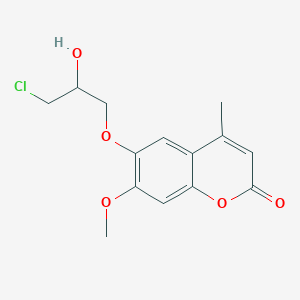
![(2-isopropoxy-5-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)methanol](/img/structure/B6096229.png)
![6,8-dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6096236.png)
![1-(2-methoxy-5-{[(2-phenoxyethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6096240.png)
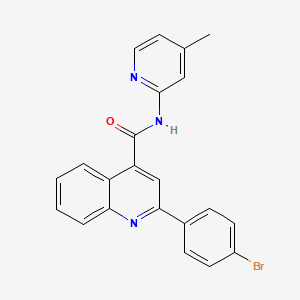
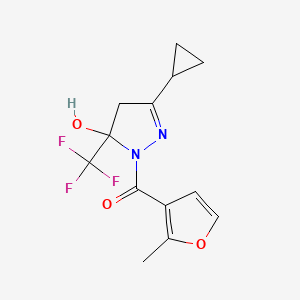
![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6096248.png)
![3-methyl-6-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B6096260.png)
![3-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6096262.png)
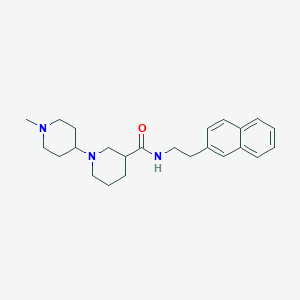
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B6096276.png)
